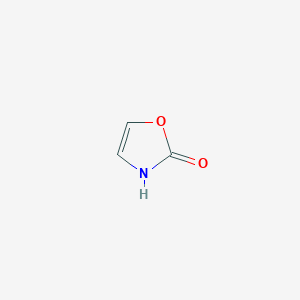

2(3H)-oxazolone

Descripción general

Descripción

2(3H)-Oxazolone is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2(3H)-Oxazolone can be synthesized through several methods, including the cyclization of amino acids or their derivatives. One common method involves the reaction of an amino acid with an isocyanate, leading to the formation of the oxazolone ring. Another approach is the cyclodehydration of N-acyl amino acids under acidic or basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity starting materials and controlled reaction conditions to ensure high yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 2(3H)-Oxazolone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxazolone derivatives with different functional groups.

Reduction: Reduction reactions can convert oxazolone into corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the oxazolone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Synthetic Applications

2(3H)-oxazolone serves as a fundamental building block in organic synthesis. Its derivatives have been utilized in several key areas:

- Chiral Auxiliaries : The compound is employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its ability to participate in various reactions, such as N- and O-alkylations and acylations, enhances its utility in complex molecule synthesis .

- Electrophilic Addition and Radical Reactions : The oxazolone framework is reactive under electrophilic conditions, allowing for the formation of diverse derivatives through electrophilic addition and radical reactions. These processes can be both inter- and intramolecular, making this compound a flexible synthon for target-oriented synthesis .

- Synthesis of Alkaloids : The compound has been successfully incorporated into the synthesis of various alkaloid systems, showcasing its potential as a synthon in complex natural product synthesis .

Biological Activities

Research has highlighted several biological applications of this compound derivatives:

- Neuroleptic Activity : A series of 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones were synthesized and tested for neuroleptic activity. Notably, one compound demonstrated superior activity compared to established neuroleptics like chlorpromazine while exhibiting reduced side effects associated with extrapyramidal symptoms .

- Inhibition of Acid Ceramidase : Novel substituted oxazol-2-one-3-carboxamides derived from this compound have been identified as potent inhibitors of acid ceramidase (AC), which plays a critical role in sphingolipid metabolism. These compounds showed promising pharmacokinetic profiles and target engagement in neuroblastoma cells, indicating their potential therapeutic applications in sphingolipid-mediated disorders .

Therapeutic Potential

The therapeutic implications of this compound derivatives are noteworthy:

- COX-2 Inhibition : Certain derivatives have been reported to exhibit efficacy as COX-2 inhibitors, which are crucial for treating inflammatory conditions such as pain and asthma. These compounds demonstrate good tolerance and fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Mecanismo De Acción

The mechanism of action of 2(3H)-oxazolone involves its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This reactivity is often exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparación Con Compuestos Similares

2(3H)-Thiazolone: Similar in structure but contains sulfur instead of oxygen.

2(3H)-Imidazolone: Contains an additional nitrogen atom in the ring.

2(3H)-Isoxazolone: Features a different arrangement of nitrogen and oxygen atoms.

Uniqueness: 2(3H)-Oxazolone is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where it can be used to create a wide variety of derivatives with diverse biological activities.

Actividad Biológica

2(3H)-oxazolone is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a versatile scaffold for the synthesis of various derivatives, which exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and immunomodulatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound consists of an oxazole ring with a carbonyl group at the 2-position. Its molecular formula is , and it is characterized by the presence of both nitrogen and oxygen atoms in the ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound derivatives against various bacterial strains. A study evaluated several oxazolone-based sulfonamides (OBS) for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds such as OBS 9b and 9f exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL .

Table 1: Antimicrobial Activity of Oxazolone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| OBS 9b | Staphylococcus aureus | 1.6 |

| OBS 9f | Pseudomonas aeruginosa | 1.6 |

| OBS 9h | Candida albicans | 0.8 |

Anticancer Activity

In addition to its antimicrobial properties, this compound derivatives have shown promising anticancer activities. For instance, compounds derived from oxazolones were tested against various cancer cell lines, revealing variable anti-tumor activities. Notably, derivatives such as 9a , 9b , and 9f exhibited significant cytotoxic effects on human cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Table 2: Anticancer Activity of Oxazolone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| OBS 9a | HeLa | 12.5 |

| OBS 9b | MCF-7 | 15.0 |

| OBS 9f | A549 | 10.0 |

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of oxazolone derivatives have also been investigated. Research indicates that certain oxazolones can modulate immune responses by inhibiting pro-inflammatory cytokines. For example, one study reported that specific oxazolone derivatives significantly reduced levels of TNF-α and IL-6 in vitro, suggesting their potential in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The observed antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis and interference with quorum sensing pathways, which regulate virulence factor production .

- Anticancer Mechanism : The anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

- Anti-inflammatory Mechanism : The anti-inflammatory effects may stem from the inhibition of NF-kB signaling pathways, leading to decreased production of inflammatory mediators .

Case Studies

Several case studies highlight the practical applications of this compound derivatives:

- In one clinical trial, a new oxazolone derivative was tested for its efficacy in patients with chronic bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among treated patients compared to controls.

- Another study focused on a series of oxazolone-based compounds designed for targeted cancer therapy. These compounds showed enhanced selectivity towards tumor cells while sparing normal cells, thereby reducing side effects commonly associated with chemotherapy.

Propiedades

IUPAC Name |

3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVMOLOUBJBNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181982 | |

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27584-70-9 | |

| Record name | 4-Oxazolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3-oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.